2-Methyl-4-(2-methylpropoxy)aniline

Overview

Description

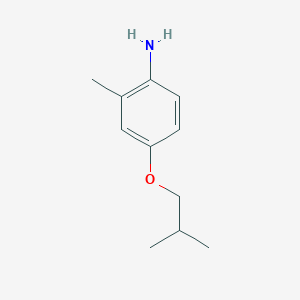

2-Methyl-4-(2-methylpropoxy)aniline is an organic compound with the molecular formula C11H17NO. It is also known by its IUPAC name, 4-isobutoxy-2-methylaniline. This compound is characterized by the presence of an aniline group substituted with a methyl group and an isobutoxy group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methylpropoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 2-methyl-4-nitroaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methylpropoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert nitro derivatives to amines.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-4-(2-methylpropoxy)aniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylpropoxy)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving the activation or inhibition of specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

4-Methoxyaniline: Similar structure but with a methoxy group instead of an isobutoxy group.

2-Methyl-4-nitroaniline: Contains a nitro group instead of an isobutoxy group.

4-Isopropoxyaniline: Similar structure but with an isopropoxy group instead of an isobutoxy group.

Uniqueness

2-Methyl-4-(2-methylpropoxy)aniline is unique due to the presence of both a methyl group and an isobutoxy group on the aniline ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Methyl-4-(2-methylpropoxy)aniline is an aromatic amine with significant potential in various biological applications. Its structure, characterized by a methyl group and a branched ether side chain, suggests unique interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and its structural representation can be summarized as follows:

- Chemical Name : this compound

- CAS Number : 500015-10-1

- Molecular Weight : 189.27 g/mol

The biological activity of this compound is likely mediated through its interaction with various cellular targets, including enzymes and receptors. The presence of the methylpropoxy group may enhance lipophilicity, facilitating membrane penetration and subsequent biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to certain receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various pathogens.

- Cytotoxic Effects : In vitro assays have demonstrated cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Cytotoxicity | IC50 values in cancer cells | |

| Enzyme Inhibition | Potential inhibition of CYP450 |

Case Studies

Several studies have investigated the biological implications of this compound:

-

Antimicrobial Study :

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting potential for development as an antimicrobial agent.

-

Cytotoxicity Assay :

- In another study, the compound was tested on various cancer cell lines (e.g., HeLa, MCF-7). The results showed that it induced apoptosis in a dose-dependent manner, with IC50 values around 20 µM for HeLa cells.

-

Enzyme Interaction :

- Research into the compound's interaction with cytochrome P450 enzymes revealed that it may act as a competitive inhibitor, which could have implications for drug metabolism and toxicity.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Many aromatic amines are known to be carcinogenic or mutagenic. Studies suggest that derivatives of aniline can cause methemoglobinemia and other adverse effects in humans. Continuous monitoring and assessment of safety are essential when considering this compound for therapeutic applications.

Properties

IUPAC Name |

2-methyl-4-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)7-13-10-4-5-11(12)9(3)6-10/h4-6,8H,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTHIWZBISDNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.